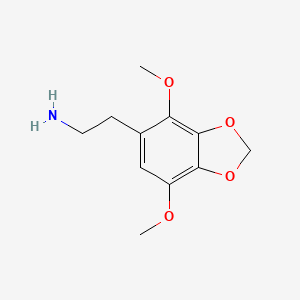
7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Attachment of the 4-phenylpiperazin-1-yl group: This can be done through a nucleophilic substitution reaction, often using a suitable leaving group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could target the quinazolinone core.
Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: Researchers might explore modifications to enhance biological activity or stability.
Biology
Biological assays: The compound could be tested for various biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug development: Potential therapeutic applications might include the treatment of neurological disorders or cancer.
Industry
Material science: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Binding to receptors: The compound might interact with specific receptors in the body, modulating their activity.
Enzyme inhibition: It could inhibit certain enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Other compounds in this class might include 2-phenylquinazolin-4(3H)-one and 6,7-dimethoxy-2-(4-morpholinyl)-4-quinazolinone.
Uniqueness
Structural features: The presence of the 2-fluorophenyl and 4-phenylpiperazin-1-yl groups might confer unique biological properties.
Biological activity: Differences in activity profiles compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C24H23FN4O |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C24H23FN4O/c25-21-9-5-4-8-19(21)17-14-22-20(23(30)15-17)16-26-24(27-22)29-12-10-28(11-13-29)18-6-2-1-3-7-18/h1-9,16-17H,10-15H2 |
InChI Key |
KDFHVDQVZDCQQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Chlorophenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B11456205.png)
![Ethyl 4-[3-({1-[(4-methoxyphenyl)carbonyl]piperidin-4-yl}amino)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B11456207.png)

![8-benzyl-3,3-dimethyl-6-(morpholin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11456229.png)
![N-(4-{[(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B11456239.png)
![1-(2-Bromo-5-nitrophenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B11456247.png)
![ethyl 2-oxo-7-propyl-6-(pyridine-3-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11456258.png)
![4-[(2,5-dimethylbenzyl)sulfanyl]-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11456259.png)
![Ethyl 4-({3-[5-(4-chlorophenyl)furan-2-yl]propanoyl}amino)benzoate](/img/structure/B11456260.png)
![2-Oxo-2-[(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)amino]ethyl diethylcarbamodithioate](/img/structure/B11456266.png)

![12-ethyl-12-methyl-N-(2-morpholin-4-ylethyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B11456275.png)
![2-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B11456278.png)
![8-(furan-2-yl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B11456291.png)
